molecular formula C11H17NO2 B13216472 2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol

Cat. No.: B13216472
M. Wt: 195.26 g/mol
InChI Key: ZQJXNPAEQQFOMM-UHFFFAOYSA-N
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Description

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol is an organic compound with the molecular formula C11H17NO2 It is a phenolic compound that features a methoxyethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol typically involves the reaction of 4-methylphenol with 2-(2-methoxyethylamino)methyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form hydroquinones.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols can react with the methoxyethylamino group under basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Various substituted phenolic compounds.

Scientific Research Applications

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and redox reactions, while the methoxyethylamino group can interact with nucleophiles and electrophiles. These interactions can modulate biological pathways and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-(methoxymethyl)phenol: Similar structure but with a methoxymethyl group instead of a methoxyethylamino group.

    4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenylamino group.

    2-Methoxy-5-((phenylamino)methyl)phenol: Features a phenylamino group.

Uniqueness

2-{[(2-Methoxyethyl)amino]methyl}-4-methylphenol is unique due to the presence of both a methoxyethylamino group and a phenolic group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-[(2-methoxyethylamino)methyl]-4-methylphenol

InChI

InChI=1S/C11H17NO2/c1-9-3-4-11(13)10(7-9)8-12-5-6-14-2/h3-4,7,12-13H,5-6,8H2,1-2H3

InChI Key

ZQJXNPAEQQFOMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)CNCCOC

Origin of Product

United States

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